D-Ornithine monohydrate

Description

Properties

IUPAC Name |

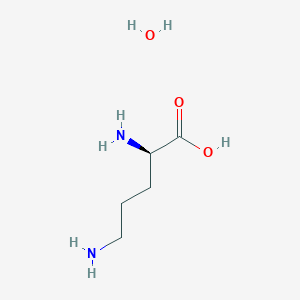

(2R)-2,5-diaminopentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.H2O/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H2/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYQDINDUJAOHV-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647390 | |

| Record name | D-Ornithine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207734-73-4 | |

| Record name | D-Ornithine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

D Ornithine As a Non Proteinogenic Amino Acid Enantiomer

Amino acids, the building blocks of proteins, primarily exist in the L-configuration in biological systems. D-Ornithine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code for protein synthesis. ontosight.ailifetein.com It is the stereoisomer, or enantiomer, of the more common L-ornithine. ontosight.ai Enantiomers are mirror-image molecules that are non-superimposable, a property known as chirality. numberanalytics.com

The "D" designation in D-ornithine refers to its specific three-dimensional arrangement of atoms around the chiral alpha-carbon. numberanalytics.com This structural distinction is fundamental to its biological behavior. While sharing the same chemical formula (C5H12N2O2) and molecular weight as L-ornithine, its different spatial configuration dictates how it interacts with the chiral environment of biological systems, such as enzymes and receptors. ontosight.ainih.gov The presence of D-amino acids in nature was once considered an anomaly, but they are now recognized as playing significant roles in various organisms and processes. numberanalytics.comnih.gov

Table 1: Physicochemical Properties of D-Ornithine

| Property | Value |

|---|---|

| Chemical Formula | C5H12N2O2 |

| Molecular Weight | 132.16 g/mol nih.gov |

| Form | White to off-white crystalline powder made-in-china.com |

| Solubility | Soluble in water ontosight.ai |

| IUPAC Name | (2R)-2,5-diaminopentanoic acid ontosight.ai |

This table presents key physicochemical properties of D-Ornithine.

Stereochemical Significance Within Amino Acid Metabolism and Pathways

The stereochemistry of a molecule is paramount in biochemistry, as enzymes, the catalysts of metabolic reactions, are highly specific for the three-dimensional structure of their substrates. While L-ornithine is a key intermediate in the urea (B33335) cycle, facilitating the detoxification of ammonia, D-ornithine does not participate in this cycle due to its stereoisomerism. ontosight.aiwikipedia.org This difference in metabolic fate is a direct consequence of enzyme specificity.

However, the non-involvement of D-ornithine in the primary urea cycle does not render it metabolically inert. Research indicates that D-amino acids can be metabolized by certain enzymes, such as D-amino acid oxidase, which can convert them into their corresponding α-keto acids. ontosight.ai Furthermore, the presence of D-ornithine can influence metabolic pathways in other ways. For example, it can act as an inhibitor or a substrate for specific enzymes, thereby modulating cellular processes. ontosight.ai

A study on tobacco cell suspension cultures revealed that exogenous D-ornithine led to a significant and selective accumulation of L-arginine, a key component of the urea cycle and a precursor for other important molecules. murdoch.edu.au This suggests that D-ornithine can act as a selective regulator of L-arginine biosynthesis and the urea cycle in plants, highlighting a complex interplay between the two enantiomers within metabolic networks. murdoch.edu.au

In some bacteria, a specific enzyme called D-ornithine/lysine (B10760008) decarboxylase (DOKDC) has been identified. nih.gov This enzyme catalyzes the decarboxylation of D-ornithine and D-lysine with an inversion of stereochemistry, a fascinating example of how organisms have evolved to utilize D-amino acids. nih.gov The study of such enzymes provides valuable insights into enzyme mechanisms, substrate specificity, and stereospecificity. nih.gov

Current Research Frontiers in D Ornithine Monohydrate Investigations

Quantum Chemical and Computational Studies

Computational chemistry provides powerful tools to investigate molecular properties at an electronic level, offering insights that complement experimental data.

For instance, studies on ornithine derivatives often employ the M06 functional with a 6-311++G(d,p) basis set to optimize geometries. semanticscholar.orgmdpi.com Solvent effects are typically approximated using continuum models like the Conductor-like Polarizable Continuum Model (CPCM). mdpi.com These calculations reveal that the flexible side chain of ornithine can adopt various conformations, with the all-trans configuration often being one of the more stable forms. researchgate.net The zwitterionic state, with protonated amino groups (-NH3+) and a deprotonated carboxyl group (-COO-), is characteristic of amino acids in the solid state and neutral pH. researchgate.netfrontiersin.org DFT optimizations starting from an experimental X-ray structure generally show good agreement, with minor deviations often observed in flexible regions like terminal groups, highlighting the influence of the crystal packing environment versus the isolated state. semanticscholar.orgmdpi.com

Table 1: Representative Conformational Data for an Ornithine Derivative from DFT Calculations (Note: This data is illustrative, based on studies of ornithine derivatives, as specific data for D-Ornithine monohydrate is not available in the cited literature.)

| Dihedral Angle | Gas-Phase Optimized (°) | Solvated State (°) | Crystal State (°) |

| ω (Cα-C-N-Cα) | ~180 | ~180 | ~175 |

| φ (C-N-Cα-C) | - | - | ~-84 |

| ψ (N-Cα-C-N) | - | - | ~146 |

| χ1 (N-Cα-Cβ-Cγ) | - | - | ~-171 |

Source: Adapted from findings on N-protected ornithine derivatives. mdpi.com

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their interactions with other molecules, including water, and their conformational flexibility. portlandpress.com MD has been extensively used to study ornithine and its derivatives, particularly in the context of their interactions with biological macromolecules like enzymes and proteins. nih.goviucr.org

These simulations can reveal how a molecule like D-ornithine interacts with its environment, for example, how water molecules might arrange around its charged and polar groups in a solvated state, mimicking the monohydrate. portlandpress.com In the context of drug discovery, MD is used to explore how ligands like ornithine derivatives bind to their protein targets, revealing key hydrogen bonds and electrostatic interactions that stabilize the complex. portlandpress.comiucr.org While MD simulations can be computationally intensive, they provide a picture of the dynamic nature of molecular recognition that is not available from static crystal structures. portlandpress.com

Binding free energy calculations, often performed as an extension of MD simulations, quantify the strength of these interactions. Although specific calculations for this compound self-assembly are not documented in the reviewed literature, the methods are standard for analyzing ligand-receptor binding, which could be adapted to study crystal formation. iucr.org

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. As no crystal structure for this compound is publicly available, the structure of L-Ornithine D-Aspartate monohydrate serves as an excellent proxy. ias.ac.innih.gov This complex contains ornithine cations, aspartate anions, and water molecules, providing a relevant model for the interactions that would occur in this compound. ias.ac.in

The crystal structure of L-Ornithine D-Aspartate monohydrate reveals a layered arrangement. ias.ac.innih.gov The ornithine and aspartate molecules aggregate into separate, alternating layers. ias.ac.in This type of segregated packing is a known phenomenon in crystals of complexes containing amino acids of opposite chirality. ias.ac.innih.gov The organization within the ornithine layer is similar to that seen in other amino acid complex structures, such as L-lysine D-aspartate monohydrate. ias.ac.in

The unit cell parameters for this representative complex have been determined with high precision.

Table 2: Crystal Data and Structure Refinement for L-Ornithine D-Aspartate Monohydrate

| Parameter | Value |

| Empirical formula | C₅H₁₃N₂O₂⁺·C₄H₆NO₄⁻·H₂O |

| Formula weight | 283.00 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 5.118 (1) |

| b (Å) | 7.881 (2) |

| c (Å) | 16.025 (2) |

| β (°) | 91.78 (2) |

| Volume (ų) | 646.1 (4) |

| Z (molecules/cell) | 2 |

Source: Data from Soman & Vijayan, 1988. ias.ac.in

In hydrated crystals of amino acids, the water molecule plays a crucial role in stabilizing the structure by bridging different functional groups through hydrogen bonds. frontiersin.org In the L-Ornithine D-Aspartate monohydrate structure, there is an extensive three-dimensional network of hydrogen bonds. ias.ac.in The water molecule acts as both a hydrogen bond donor and acceptor, connecting adjacent molecular ribbons within the crystal lattice. frontiersin.orgias.ac.in

The ornithine molecule itself is heavily involved in this network. The α-amino group, the δ-amino group, and the α-carboxylate group all participate in multiple hydrogen bonds. ias.ac.in These interactions link ornithine molecules to each other, to aspartate ions, and to the water molecules, creating a highly stable supramolecular assembly. ias.ac.in

A key concept in crystal engineering is the "supramolecular synthon," which is a robust structural motif formed by specific intermolecular interactions. semanticscholar.orgfrontiersin.org In the crystal structures of ornithine derivatives, a common and important motif is the amino-carboxy synthon, which involves hydrogen bonds between the -NH3+ group of one molecule and the -COO- group of a neighboring molecule. frontiersin.org Analysis of the L-Ornithine D-Aspartate monohydrate structure reveals a characteristic closed loop pattern involving alternating amino and carboxylate groups, which is a recurring synthon in amino acid complexes. ias.ac.in This loop is formed by the side-chain amino group of one ornithine, the α-amino group of a second ornithine, and carboxylate groups from another ornithine and an aspartate ion. ias.ac.in Such well-defined interaction patterns are fundamental to the predictable self-assembly of these molecules in the crystalline state. semanticscholar.org

Advanced Spectroscopic Characterization Techniques

The structural and supramolecular features of this compound have been extensively investigated using a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's three-dimensional structure, conformational preferences, and the influence of its hydration state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of resonances to specific protons and carbons in the molecule.

In an achiral solvent, the NMR spectra of D- and L-enantiomers are identical. Therefore, the spectral data for L-ornithine can be used to interpret the spectra of D-ornithine. The proton and carbon chemical shifts for ornithine are influenced by the zwitterionic nature of the molecule in solution, where the α-amino group is protonated (NH₃⁺) and the carboxyl group is deprotonated (COO⁻).

¹H NMR Spectroscopy: The ¹H NMR spectrum of ornithine typically shows distinct signals for the protons at the α-carbon, the δ-carbon adjacent to the side-chain amino group, and the β- and γ-methylene groups. The chemical shifts are sensitive to the pH of the solution due to the protonation state of the amino and carboxyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. The carbonyl carbon of the carboxylate group typically appears downfield, while the carbons of the aliphatic side chain appear at higher fields.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for D-ornithine in D₂O, based on data for related ornithine compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cα | ~3.8 | ~55.0 |

| Cβ | ~1.8-2.0 | ~28.0 |

| Cγ | ~1.7-1.9 | ~24.0 |

| Cδ | ~3.0 | ~40.0 |

| C=O | - | ~175.0 |

Note: Chemical shifts are approximate and can vary with solvent and pH. Data is based on spectra of related ornithine compounds.

Conformational analysis of this compound can also be explored using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can provide information about the through-space proximity of protons, which helps in determining the preferred conformation of the flexible side chain in solution.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Hydration State

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a detailed fingerprint of the molecular structure of this compound. These techniques are particularly sensitive to the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding involving the water of hydration.

In the solid state, this compound exists as a zwitterion, and its vibrational spectrum is characterized by the vibrational modes of the NH₃⁺, COO⁻, and CH₂ groups, as well as the vibrations of the water molecule.

Key Vibrational Modes:

NH₃⁺ Group: The stretching vibrations of the N-H bonds in the ammonium (B1175870) group typically appear in the region of 3200-2800 cm⁻¹. The asymmetric and symmetric deformation modes of the NH₃⁺ group are expected around 1630 cm⁻¹ and 1520 cm⁻¹, respectively.

COO⁻ Group: The carboxylate group exhibits strong asymmetric and symmetric stretching vibrations, typically observed around 1580-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

CH₂ Groups: The methylene (B1212753) groups of the side chain show stretching vibrations in the 3000-2850 cm⁻¹ region and various deformation (scissoring, wagging, twisting, and rocking) modes at lower frequencies.

Water of Hydration: The presence of a water molecule in the crystal lattice gives rise to characteristic O-H stretching bands, typically in the range of 3500-3200 cm⁻¹, and a bending vibration around 1650 cm⁻¹. These bands are sensitive to the strength of the hydrogen bonds formed between the water molecule and the ornithine zwitterion.

The FT-IR and FT-Raman spectra are often complementary, as some vibrational modes may be more intense in one technique than the other due to selection rules. The following tables summarize the characteristic vibrational frequencies observed for ornithine compounds and are expected to be representative for this compound.

FT-IR Vibrational Assignments for Ornithine Compounds

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3000 | ν(O-H) from H₂O, ν(N-H) from NH₃⁺ |

| ~2950 | νₐₛ(CH₂) |

| ~2870 | νₛ(CH₂) |

| ~1630 | δₐₛ(NH₃⁺), δ(H₂O) |

| ~1580 | νₐₛ(COO⁻) |

| ~1520 | δₛ(NH₃⁺) |

| ~1450 | δ(CH₂) |

| ~1410 | νₛ(COO⁻) |

Note: ν = stretching, δ = bending/deformation, as = asymmetric, s = symmetric. Data compiled from studies on related ornithine salts and hydrated amino acids. africaresearchconnects.comscielo.brmalayajournal.org

FT-Raman Vibrational Assignments for Ornithine Compounds

| Wavenumber (cm⁻¹) | Assignment |

| ~2990 | νₐₛ(CH₂) |

| ~2950 | νₛ(CH₂) |

| ~1632 | δₐₛ(NH₃⁺) |

| ~1440 | δ(CH₂) |

| ~1415 | νₛ(COO⁻) |

| ~900 | ν(C-C) |

Note: ν = stretching, δ = bending/deformation, as = asymmetric, s = symmetric. Data compiled from studies on related ornithine salts. malayajournal.org

The analysis of the vibrational spectra of this compound confirms its zwitterionic nature in the solid state and provides valuable information on the hydrogen-bonding network involving the water molecule, which plays a crucial role in stabilizing the crystal structure.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly valuable for studying chiral molecules like this compound, providing information about its absolute configuration and its conformation in solution.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For amino acids, the main chromophore absorbing in the far-UV region (below 250 nm) is the carboxyl group. The n → π* electronic transition of the carboxyl group, typically occurring around 210-220 nm, is electronically forbidden but becomes weakly allowed in a chiral environment, giving rise to a CD signal. The sign and magnitude of this Cotton effect are directly related to the stereochemistry at the α-carbon.

For D-amino acids, the n → π* transition of the carboxyl group generally results in a positive Cotton effect. Therefore, the CD spectrum of this compound is expected to show a positive band in the 210-220 nm region. The exact position and intensity of this band can be influenced by the conformation of the molecule, particularly the flexible side chain.

Conformational changes in the side chain of D-ornithine can be studied by monitoring changes in the CD spectrum under different conditions, such as variations in pH, temperature, or solvent polarity. These changes can alter the spatial relationship between the chromophore (carboxyl group) and the rest of the molecule, leading to modifications in the CD signal. Theoretical calculations can be employed to correlate the observed CD spectra with specific molecular conformations, providing a deeper understanding of the conformational preferences of this compound in solution.

D-Ornithine in Microbial Metabolic Pathways

In the microbial world, D-amino acids are integral components of various physiological processes, including cell wall synthesis and sporulation. uky.edu D-ornithine, in particular, serves as a crucial intermediate in unique catabolic and biosynthetic pathways.

Investigation of D-Ornithine Catabolism in Prokaryotic Systems

The breakdown of ornithine in prokaryotes can follow several routes, some of which specifically involve the D-enantiomer. In some bacteria, the catabolism of L-ornithine begins with its conversion to D-ornithine. nih.gov A notable example is the catabolic pathway studied in Pseudomonas putida KT2440, a versatile soil bacterium, where a broad-spectrum amino acid racemase is involved in a novel catabolic pathway with D-ornithine as an intermediate. uky.edu

In anaerobic bacteria, ornithine catabolism can be a key energy-yielding process. nih.gov For instance, in certain Clostridium species, ornithine degradation is part of a Stickland reaction, where one amino acid is oxidized while another is reduced. nih.gov L-ornithine can act as both an electron donor and acceptor in this process. nih.gov The oxidative branch of this pathway is initiated by the conversion of L-ornithine to D-ornithine by the enzyme ornithine racemase. nih.govuniprot.org Following this initial step, D-ornithine is further metabolized through a series of enzymatic reactions involving D-ornithine aminomutase and (2R,4S)-2,4-diaminopentanoate dehydrogenase to ultimately yield products like acetyl-CoA and alanine. nih.gov

D-Ornithine as a Substrate or Intermediate in Microbial Fermentation Pathways (e.g., Ornithine Fermentation)

D-ornithine is a central intermediate in the ornithine fermentation pathway utilized by several anaerobic bacterial species, such as Acetoanaerobium sticklandii (formerly Clostridium sticklandii). nih.govresearchgate.net This pathway is a specialized form of Stickland fermentation where L-ornithine is the sole substrate. nih.gov The process is bifurcated into an oxidative and a reductive branch. nih.gov

The oxidative pathway begins with the racemization of L-ornithine to D-ornithine, a reaction catalyzed by ornithine racemase (EC 5.1.1.12). nih.govwikipedia.org This pyridoxal (B1214274) phosphate-dependent enzyme is highly specific for ornithine. acs.org Once formed, D-ornithine is converted to (2R,4S)-2,4-diaminopentanoate (DAP) by D-ornithine aminomutase. nih.gov DAP is subsequently deaminated to 2-amino-4-ketopentanoate (AKP), which is then cleaved to form acetyl-CoA and alanine. nih.gov This pathway represents a critical energy generation strategy for these microorganisms under anaerobic conditions. nih.gov

| Enzyme | EC Number | Reaction | Organism Example |

| Ornithine Racemase | 5.1.1.12 | L-ornithine ⇌ D-ornithine | Acetoanaerobium sticklandii |

| D-Ornithine Aminomutase | 5.4.3.5 | D-ornithine → (2R,4S)-2,4-diaminopentanoate | Acetoanaerobium sticklandii |

| (2R,4S)-2,4-Diaminopentanoate Dehydrogenase | 1.4.1.12 | (2R,4S)-2,4-diaminopentanoate → 2-amino-4-ketopentanoate | Acetoanaerobium sticklandii |

| 2-Amino-4-ketopentanoate Thiolase | 2.3.1.270 | 2-amino-4-ketopentanoate + CoA → Acetyl-CoA + Alanine | Acetoanaerobium sticklandii |

Enantiomer-Specific Impact on Microbial Secondary Metabolite Production

D-ornithine is a non-proteinogenic amino acid incorporated into various secondary metabolites, most notably certain antibiotics. nih.govrsc.org Its presence is crucial for the biological activity of these compounds. A prime example is bacitracin, a cyclic peptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. nih.govoup.com

Bacitracin's structure contains several D-amino acids, including D-ornithine. nih.gov The incorporation of D-ornithine is not direct; instead, L-ornithine is converted to its D-isomer by an epimerase domain within the large, multi-enzyme complex known as bacitracin synthase. oup.comresearchgate.net This enzymatic conversion is a critical step in the non-ribosomal peptide synthesis (NRPS) of bacitracin. oup.com Efforts to increase bacitracin production have sometimes focused on pathway engineering to boost the intracellular availability of the L-ornithine precursor. researchgate.net For instance, inactivating the transcriptional regulator ArgR in B. licheniformis led to an increase in both intracellular L-ornithine levels and bacitracin yield. researchgate.net This highlights the enantiomer-specific requirement for L-ornithine as the initial substrate for its subsequent epimerization to D-ornithine during the assembly of the final product.

Similarly, the siderophore vicibactin, produced by Rhizobium leguminosarum, contains D-ornithine. acs.org In this pathway, a pyridoxal phosphate-dependent epimerase, VbsL, acts on an N⁵-hydroxy-l-ornithine derivative to produce the corresponding D-enantiomer before its incorporation into the final structure by an NRPS module. acs.org

Non-Canonical Amino Acid Incorporation and Processing Pathways involving D-Ornithine

The inclusion of non-canonical amino acids (ncAAs) like D-ornithine into peptides is a key strategy used by microorganisms to create structurally diverse and biologically active molecules. rsc.orgbohrium.commdpi.com This process is typically carried out by non-ribosomal peptide synthetases (NRPSs), which are large, modular enzyme complexes that can incorporate both proteinogenic and non-proteinogenic amino acids, including D-isomers, into a growing peptide chain. rsc.orgfrontiersin.org

The incorporation of D-ornithine into the antibiotic bacitracin is a classic example of this process. nih.govrsc.org The bacitracin synthetase complex contains specific domains that recognize L-ornithine, activate it, and then an integrated epimerase domain catalyzes the conversion to D-ornithine directly on the enzyme before the peptide bond is formed. oup.com This on-assembly-line processing ensures the correct stereochemistry in the final natural product. oup.com The presence of D-amino acids like D-ornithine often confers resistance to degradation by common proteases, which are typically specific for L-amino acids, thereby enhancing the stability and efficacy of the antibiotic. nih.gov

D-Ornithine Metabolism in Non-Human Eukaryotic Systems

While D-amino acids are most prevalent in bacteria, their metabolism is not exclusive to prokaryotes. In eukaryotes, including mammals, enzymes exist that can act on D-amino acids, although the pathways are generally less extensive. mdpi.com

Enantiomeric Discrimination in Mammalian Ornithine-Related Pathways

Mammalian metabolism predominantly utilizes L-amino acids. Key ornithine-related pathways, such as the urea cycle and polyamine biosynthesis, are highly specific for L-ornithine. researchgate.netnih.govnih.gov Enzymes like ornithine transcarbamylase (OTC), which synthesizes citrulline from L-ornithine in the urea cycle, and ornithine decarboxylase (ODC), the first enzyme in polyamine synthesis, exhibit strong stereospecificity for the L-enantiomer. nih.govnih.gov

However, mammalian systems do possess mechanisms to process D-amino acids. The enzyme D-amino-acid oxidase (DAO or DAAO) is a flavoenzyme that can oxidatively deaminate various D-amino acids, and D-ornithine can be a substrate for this enzyme, leading to its conversion to 5-amino-2-oxopentanoic acid. hmdb.ca

Research using enantiomers of ornithine analogues has provided clear evidence of enantiomeric discrimination. For example, studies on the inhibition of human ornithine decarboxylase (ODC) by the enantiomers of difluoromethylornithine (DFMO), a well-known ODC inhibitor, showed that while both L-DFMO and D-DFMO could irreversibly inactivate the enzyme, they did so with different efficiencies. nih.gov The L-enantiomer formed an enzyme-inhibitor complex with a much higher probability (approximately 20 times greater) than the D-enantiomer. nih.gov This demonstrates the active site's strong, though not absolute, preference for the L-configuration, even when interacting with an inhibitor rather than the natural substrate. nih.gov

| Enzyme | Substrate(s) | Enantiomeric Specificity | Metabolic Pathway |

| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl phosphate (B84403) | Highly specific for L-Ornithine | Urea Cycle |

| Ornithine Decarboxylase (ODC) | L-Ornithine | Highly specific for L-Ornithine | Polyamine Biosynthesis |

| D-Amino-Acid Oxidase (DAO) | D-Ornithine, other D-amino acids | Specific for D-enantiomers | D-Amino Acid Catabolism |

| Ornithine Aminotransferase (OAT) | L-Ornithine, α-ketoglutarate | Specific for L-Ornithine | Glutamate (B1630785)/Proline metabolism |

Research on D-Ornithine as a Metabolite in Fungi and Plants

D-Ornithine, a non-proteinogenic amino acid, and its more common enantiomer, L-ornithine, are pivotal intermediates in the metabolism of fungi and plants. ontosight.aiwikipedia.org While L-ornithine's roles in the urea cycle and as a precursor to arginine and polyamines are well-established, research has also uncovered specific functions and metabolic pathways involving D-ornithine and the broader significance of the ornithine pool in these kingdoms. wikipedia.orgusda.govhmdb.ca Ornithine metabolism is intricately linked to primary and secondary metabolic pathways, including amino acid homeostasis, stress response, and the biosynthesis of specialized compounds. usda.govfrontiersin.org

In fungi, ornithine is a critical precursor for the biosynthesis of polyamines and iron-chelating siderophores, which are essential for growth and virulence. researchgate.netplos.org The fungal pathogen Colletotrichum higginsianum requires ornithine decarboxylase (ODC) for proper development and pathogenesis. nih.gov In Aspergillus fumigatus, another opportunistic fungal pathogen, siderophore production is vital for its virulence and is primarily supplied by the mitochondrial biosynthesis of ornithine from glutamate. plos.org This highlights the importance of compartmentalized ornithine synthesis in fungal metabolic regulation. plos.org Furthermore, studies in the mushroom Agaricus bisporus show that ornithine levels rise during the development of the fruiting body as proline levels decrease, suggesting a key role for ornithine aminotransferase (OAT) in redistributing metabolites during fungal development. ru.nl

The enantioselective formation of D-ornithine is particularly notable in the biosynthesis of certain secondary metabolites. For instance, the antibiotic bacitracin, produced by bacteria such as Bacillus licheniformis, contains D-ornithine. researchgate.net This D-enantiomer is formed from L-ornithine by the action of an epimerase domain within the bacitracin synthase enzyme complex. researchgate.net Similarly, the biosynthesis of the siderophore vicibactin involves a pyridoxal phosphate (PLP)-dependent epimerase, VbsL, which converts an L-ornithine derivative to the D-form required for the final molecule assembly. acs.org

Table 1: Research Findings on Ornithine Metabolism in Fungi

| Organism | Key Process | Finding | Relevant Enzymes |

| Aspergillus fumigatus | Siderophore Biosynthesis & Virulence | Siderophore biosynthesis is mainly fueled by mitochondrial ornithine production from glutamate, not cytosolic ornithine from arginine hydrolysis. plos.org | Acetylglutamate kinase, Acetylglutamyl-phosphate-reductase, Ornithine-N5-monooxygenase (SidA) plos.org |

| Colletotrichum higginsianum | Pathogenesis | Deletion of the ornithine decarboxylase (ChODC) gene leads to defects in fungal development and significantly reduces virulence. nih.gov | Ornithine Decarboxylase (ChODC) nih.gov |

| Agaricus bisporus | Fruiting Body Development | Ornithine levels increase while proline levels decrease during development, indicating metabolic redistribution. ru.nl | Ornithine Aminotransferase (OAT) ru.nl |

| Bacillus licheniformis (Bacterium) | Antibiotic Synthesis | D-ornithine is a structural component of the antibiotic bacitracin A, formed via enzymatic conversion from L-ornithine. researchgate.net | Bacitracin Synthase (epimerase domain) researchgate.net |

In the plant kingdom, ornithine is a central metabolite at the junction of several major pathways, including the synthesis and breakdown of arginine, proline, and polyamines. usda.gov While most ornithine biosynthesis in plants proceeds from glutamate, its subsequent metabolic fate is critical for growth, development, and stress responses. usda.govfrontiersin.org Pools of ornithine and arginine, generated during protein degradation, have been shown to regulate the progression of leaf senescence by feeding into the TCA cycle and influencing ethylene (B1197577) signaling pathways. nih.gov

Specific research has highlighted the role of D-ornithine pathways in plant stress tolerance. In salt-stressed cashew plants, the δ-ornithine aminotransferase pathway has been shown to contribute to the accumulation of proline, an important osmoprotectant. usda.gov There is also evidence suggesting that exogenous D-ornithine can activate the antioxidant system in plant cells during periods of stress. usda.gov The enzyme ornithine δ-aminotransferase (OAT) is crucial in this context, linking the catabolic pathways of arginine and proline and playing a role in regulating cellular osmolarity. tandfonline.com

Table 2: Research Findings on Ornithine Metabolism in Plants

| Organism/System | Key Process | Finding | Relevant Enzymes |

| General Plants | Leaf Senescence | Ornithine and arginine pools can pace the progression of leaf senescence by providing substrates for energy metabolism and polyamine synthesis. nih.gov | Ornithine Decarboxylase, Arginase wikipedia.orgusda.gov |

| Cashew (Anacardium occidentale) | Salt Stress Response | The δ-ornithine aminotransferase pathway contributes to the accumulation of proline, an osmolyte that helps mitigate salt stress. usda.gov | δ-Ornithine Aminotransferase usda.gov |

| General Plants | Stress Response | Exogenous D-ornithine may play a role in activating the plant's antioxidant system under stress conditions. usda.gov | Not specified |

| General Plants | Amino Acid Metabolism | Ornithine is a critical intermediate connecting the metabolism of glutamate, arginine, proline, and polyamines. usda.gov | Ornithine Transcarbamylase (OTC), Argininosuccinate Synthetase (ASSY), Argininosuccinate Lyase (ASL) mdpi.com |

Enzymatic Interactions and Stereospecificity of D Ornithine

D-Ornithine as a Ligand or Inhibitor of Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis: the decarboxylation of L-ornithine to produce putrescine. wikipedia.org Polyamines are essential for cell growth and proliferation, making ODC a significant target in various therapeutic strategies. wikipedia.orgmedchemexpress.com The enzyme functions as a homodimer, with the active site located at the dimer interface. nih.govportlandpress.com

Kinetic studies reveal that D-ornithine can act as a competitive inhibitor of Ornithine Decarboxylase (ODC). nih.gov Despite having a D-stereoconfiguration, D-ornithine binds effectively to the enzyme's active site. nih.gov Inhibition assays with Trypanosoma brucei ODC demonstrated that D-ornithine exhibits a binding affinity comparable to that of the natural substrate, L-ornithine, and the product, putrescine. nih.gov The inhibition constant (Ki) for D-ornithine was determined to be 380 ± 67 μM, indicating a moderate inhibitory potency. nih.gov

Although D-ornithine binds well, it is a very poor substrate for ODC. The enzyme can slowly catalyze the decarboxylation of D-ornithine to form a small amount of putrescine. nih.gov The rate constant for this reaction is exceedingly slow, estimated at approximately 0.002 s-1. nih.gov This suggests that while the binding determinants are not strictly stereospecific, the catalytic mechanism is highly selective for the L-enantiomer. The slow rate of CO2 loss from D-ornithine points to a specific mechanistic barrier that prevents its efficient processing, even though all subsequent steps in the catalytic cycle would be identical to those for L-ornithine. nih.gov

The catalytic mechanism for ODC acting on its natural substrate, L-ornithine, involves the formation of a Schiff base with the PLP cofactor, followed by decarboxylation with retention of configuration at the α-carbon. acs.org In contrast, a different class of enzymes, such as D-ornithine/lysine (B10760008) decarboxylase (DOKDC), catalyzes the decarboxylation of D-ornithine with an inversion of configuration. acs.orgnih.gov This fundamental difference in stereochemical outcome underscores the distinct mechanistic pathways employed by enzymes that have evolved to process different substrate stereoisomers.

| Molecule | Parameter | Value | Enzyme Source |

|---|---|---|---|

| L-Ornithine | Km | 130 μM | T. brucei |

| D-Ornithine | Ki | 380 ± 67 μM | T. brucei |

| D-Ornithine | kcat (decarboxylation) | ~0.002 s-1 | T. brucei |

| Putrescine | Ki | 250 ± 45 μM | T. brucei |

X-ray crystallography has provided critical insights into the structural basis of D-ornithine's interaction with ODC. The crystal structure of Trypanosoma brucei ODC in complex with D-ornithine has been solved, revealing how the non-natural substrate is accommodated within the active site. nih.govacs.org

Furthermore, the structure of a T. brucei ODC mutant (K294A) in complex with D-ornithine was determined at 2.15 Å resolution. rcsb.org This study was particularly revealing, as it captured multiple conformations within the different active sites of the asymmetric unit. The electron density in one active site was consistent with a gem-diamine intermediate formed with D-ornithine. rcsb.org This observation provides a structural snapshot of a key intermediate state and enhances the understanding of the conformational changes that occur during the ODC catalytic cycle. rcsb.org These structural studies confirm that D-ornithine can occupy the active site, but its orientation or the subsequent conformational changes required for efficient catalysis are suboptimal compared to L-ornithine.

A comparative analysis highlights the stereospecificity of ODC's catalytic function despite its promiscuity in binding.

Binding Affinity: Both D- and L-ornithine bind effectively to the ODC active site. nih.gov The presence of the carboxylate group in the D-configuration has little effect on binding affinity, much like the product putrescine, which lacks a carboxylate group altogether. nih.gov This suggests that the primary interactions for binding are not heavily dependent on the stereochemistry of the α-carbon.

Catalytic Efficiency: The most significant difference lies in the catalytic turnover. ODC decarboxylates L-ornithine efficiently, while its activity on D-ornithine is negligible. nih.gov This indicates that the precise positioning of the α-carboxylate group relative to the PLP cofactor is crucial for the electronic rearrangements required for decarboxylation.

Stereochemical Outcome: The stereochemistry of the reaction is a key differentiator. ODC catalyzes the decarboxylation of L-ornithine with retention of configuration. acs.org In contrast, enzymes that naturally process D-amino acids, like D-ornithine/lysine decarboxylase (DOKDC), do so with an inversion of configuration. acs.orgnih.gov Structural comparisons between ODC and DOKDC reveal that a single amino acid substitution (phenylalanine in ODC vs. tyrosine in DOKDC) in the active site plays a key role in dictating substrate stereopreference, with the tyrosine in DOKDC precluding the binding of L-amino acids. acs.orgnih.gov

D-Ornithine Interactions with Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT) is a mitochondrial, PLP-dependent enzyme that catalyzes the reversible transfer of the δ-amino group of L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde (GSA) and L-glutamate. nih.govnih.gov GSA exists in equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C), which is a key intermediate in the biosynthesis of proline. tandfonline.comnih.gov

The substrate specificity of OAT is generally very high for the L-enantiomer of ornithine. For instance, recombinant OAT from pea seedlings was found to be strictly specific for L-ornithine. tandfonline.com Similarly, human OAT contains specific residues, such as Tyr85, that are major determinants of its specificity for L-ornithine. nih.gov

However, a notable exception exists. The thermostable OAT from the thermophile Bacillus sp. YM-2 is unique in its ability to act on both L- and D-ornithine, although its activity towards the D-enantiomer is significantly lower. acs.orgnih.gov Studies using tritiated ornithine isomers have elucidated the stereospecificity of the hydrogen abstraction step in the reaction catalyzed by this enzyme. When L-[5-³H]ornithine was incubated with OAT from Bacillus sphaericus (which is specific for the L-isomer), most of the tritium (B154650) was released. nih.gov When D-[5-³H]ornithine was reacted with the same enzyme, tritium was only released in the presence of an amino acid racemase, confirming the enzyme's inability to act on the D-isomer directly. acs.orgnih.gov

In contrast, the Bacillus sp. YM-2 OAT was shown to stereospecifically abstract the pro-S hydrogen from the C-5 position of both L- and D-ornithine. nih.gov This demonstrates that while the enzyme can bind both enantiomers, it maintains a strict stereochemical course for the chemical transformation itself. The reaction rate with D-ornithine is very low, making the detection of hydrogen exchange difficult without extended incubation times. acs.org

| Substrate | Condition | Tritium Release |

|---|---|---|

| L-[5-³H]Ornithine | - | High |

| D-[5-³H]Ornithine | Without Racemase | Slight |

| D-[5-³H]Ornithine | With Racemase | 85.6% of initial radioactivity |

The metabolic pathway linking ornithine to proline and glutamate (B1630785) is crucial in cellular metabolism. nih.gov OAT catalyzes the conversion of ornithine to P5C, which is then reduced to proline by P5C reductase (PYCR). mdpi.comresearchgate.net This pathway allows for the interconversion of these key amino acids, linking the urea (B33335) and tricarboxylic acid (TCA) cycles. mdpi.com

While most studies focus on L-ornithine as the precursor, there is evidence of D-ornithine influencing downstream metabolic pathways. A metabolomic study on tobacco cell suspension cultures treated with D-ornithine revealed a selective accumulation of L-arginine. usda.gov This finding suggests that the introduction of D-ornithine can perturb the complex metabolic network connecting ornithine, arginine, and proline, although the precise regulatory mechanisms remain to be fully elucidated. In plants, the metabolic flux generally proceeds from glutamate to ornithine and arginine, which is the reverse of the primary direction in animals. usda.gov The observed accumulation of L-arginine upon D-ornithine treatment points to a complex regulatory feedback or competitive interaction within these interconnected pathways. usda.gov

In mammalian cells, the capacity for proline synthesis from ornithine has been clearly established. nih.gov However, the relative contribution of the glutamate versus the ornithine pathway can vary depending on cell type and metabolic state. researchgate.net For example, experiments using isotopic labeling in some cell lines have shown that generating labeled proline from labeled ornithine can require non-physiological concentrations of the precursor, suggesting that glutamate is often the preferred source. researchgate.net

Investigation of Other Enantiomer-Specific Enzyme Activities with D-Ornithine

The stereochemistry of a molecule is often a critical determinant of its biological activity, particularly in its interactions with enzymes, which are themselves chiral macromolecules. This section explores the specific interactions of the D-enantiomer of ornithine with two distinct enzymes, highlighting the principle of stereospecificity in enzymatic reactions. The investigations reveal that while D-ornithine can act as an inhibitor for an enzyme that preferentially binds L-ornithine derivatives, it serves as the specific substrate for another.

D-Ornithine as an Inhibitor for Nα-acetyl-L-ornithine deacetylase

Nα-acetyl-L-ornithine deacetylase (ArgE) is a bacterial enzyme that plays a crucial role in the arginine biosynthetic pathway. marquette.edu This pathway is essential for the growth and proliferation of many bacteria. marquette.edu The ArgE enzyme catalyzes the hydrolysis of Nα-acetyl-L-ornithine to produce L-ornithine and acetate. nih.gov Given the importance of this enzyme for bacterial survival, it has been identified as a potential target for the development of new antibiotics. nih.gov

Research into inhibitors of ArgE has explored various derivatives of ornithine, including those with modified stereochemistry. A study by Hlaváček et al. investigated a series of Nα-acyl and Nα-alkoxycarbonyl derivatives of both L- and D-ornithine for their ability to inhibit ArgE from Escherichia coli. marquette.edunih.gov Among the tested compounds was Nα-acetyl-D-ornithine, the D-enantiomer of the enzyme's natural substrate precursor.

The study found that Nα-acetyl-D-ornithine acts as a weak inhibitor of ArgE activity. nih.gov This demonstrates a clear stereospecific preference of the enzyme for the L-enantiomer. While most of the tested compounds showed moderate to strong inhibition with IC50 values in the micromolar range, Nα-acetyl-D-ornithine exhibited significantly weaker inhibitory potency. marquette.edunih.gov Its IC50 value was determined to be in the range of 200 to 410 µM. nih.gov This finding underscores the stereoselectivity of the ArgE active site, which accommodates the L-configuration of the substrate far more effectively than the D-configuration. The weak inhibition by Nα-acetyl-D-ornithine suggests that while it may bind to the active site, its orientation or affinity is not optimal for strong inhibition. nih.gov

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Classification |

| Nα-acetyl-D-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 200-410 µM | Weak Inhibitor |

| Nα-chloroacetyl-L-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 85 µM | Strong Inhibitor |

| Nα-trifluoroacetyl-L-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 200 µM | Moderate Inhibitor |

| Nα-ethoxycarbonyl-L-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 250 µM | Moderate Inhibitor |

This table presents the half-maximal inhibitory concentration (IC50) values of various ornithine derivatives against Nα-acetyl-L-ornithine deacetylase, based on research findings. nih.govresearchgate.net

Research on Ornithine 4,5-Aminomutase Activity with D-Ornithine

In contrast to the inhibitory role observed with ArgE, D-ornithine serves as the specific substrate for the enzyme ornithine 4,5-aminomutase (also known as D-ornithine 4,5-aminomutase). wikipedia.orgqmul.ac.uk This enzyme is a member of the isomerase family, specifically the intramolecular transferases that move amino groups. wikipedia.org It catalyzes the 1,2-rearrangement of the terminal amino group of D-ornithine. nih.gov

The enzymatic reaction is highly stereospecific, converting D-ornithine into (2R,4S)-2,4-diaminopentanoate. wikipedia.orgmonarchinitiative.org The systematic name of the enzyme, D-ornithine 4,5-aminomutase, explicitly indicates its substrate specificity for the D-enantiomer of ornithine. wikipedia.orgqmul.ac.uk This enzyme is involved in the metabolism of D-arginine and D-ornithine. wikipedia.org

For its activity, ornithine 4,5-aminomutase requires the presence of several cofactors, including pyridoxal (B1214274) phosphate (B84403) (PLP) and a cobamide coenzyme (such as adenosylcobalamin). wikipedia.orgqmul.ac.ukgenome.jp The reaction mechanism is a complex radical-based process initiated by the adenosylcobalamin cofactor. This high degree of substrate specificity illustrates a fundamental principle of enzymology, where the precise three-dimensional structure of an enzyme's active site dictates which molecules it can bind and transform.

| Enzyme | Systematic Name | Substrate | Product | Cofactors |

| Ornithine 4,5-aminomutase | D-ornithine 4,5-aminomutase | D-Ornithine | (2R,4S)-2,4-diaminopentanoate | Pyridoxal phosphate, Cobamide coenzyme, Dithiothreitol |

This table summarizes the key characteristics of the enzymatic reaction catalyzed by Ornithine 4,5-aminomutase, highlighting its specificity for D-Ornithine. wikipedia.orgqmul.ac.uknih.gov

Advanced Synthetic Methodologies for D Ornithine Monohydrate and Its Analogues

Chemoenzymatic and Stereoselective Synthetic Routes to D-Ornithine

The synthesis of enantiomerically pure D-amino acids like D-ornithine is highly desirable due to the low cost of the corresponding 2-keto acid starting materials. nih.gov Chemoenzymatic approaches, which combine chemical synthesis with biological catalysis, offer powerful and highly selective routes to these compounds.

One prominent strategy involves the use of engineered enzymes. Through techniques like rational and random mutagenesis, a broad substrate range and highly stereoselective D-amino acid dehydrogenase has been created. nih.gov This novel biocatalyst, derived from meso-diaminopimelate D-dehydrogenase, can produce various D-amino acids, including D-ornithine, via the reductive amination of the corresponding 2-keto acid with ammonia. nih.gov The process is notable for its high enantiomeric purity. nih.gov

Another effective enzymatic method involves the selective conversion of a racemic mixture. For instance, DL-arginine can be treated with the enzyme L-arginase (E.C. 3.5.3.1), which selectively converts L-arginine into L-ornithine. google.com This allows for the separation and recovery of the unreacted D-arginine, which can then be converted to D-ornithine. The enzymatic reaction is typically carried out in an aqueous medium at a pH between 8.0 and 10.0. google.com

Other enzymatic systems, such as D-amino acid aminotransferases (DAAT), can also be employed to generate D-amino acids from their corresponding α-keto acids. mdpi.com These biocatalytic approaches represent a significant improvement over traditional chemical methods, offering higher selectivity and more environmentally benign reaction conditions.

| Enzymatic Method | Starting Material | Key Enzyme | Principle of Stereoselectivity |

|---|---|---|---|

| Reductive Amination | 2-Keto Acid Analogue of Ornithine | Engineered D-amino acid dehydrogenase (d-AADH) | Enzyme's active site is tailored to bind the substrate and deliver a hydride to produce the D-enantiomer specifically. nih.gov |

| Racemate Resolution | DL-Arginine | L-Arginase | Enzyme selectively acts on the L-enantiomer (L-Arginine), leaving the D-enantiomer (D-Arginine) unreacted for separation. google.com |

| Transamination | α-Keto Acid | D-amino acid aminotransferase (DAAT) | Enzyme catalyzes the transfer of an amino group to an α-keto acid, with stereocontrol favoring the D-configuration. mdpi.com |

Synthesis of D-Ornithine-Based Ligands for Metallodrug Research

D-ornithine and its analogues serve as versatile scaffolds for the design of chelating agents used in metallodrug research. These ligands can form stable complexes with various metal ions, creating compounds with potential therapeutic or diagnostic applications.

A notable example is the synthesis of an Nδ-acetyl-Nδ-hydroxyornithine analog, which functions as a metal-chelating amino-acid precursor. nih.gov The synthesis of Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-l-ornithine has been achieved, demonstrating its compatibility with standard Fmoc-based solid-phase peptide synthesis. This allows for its incorporation into peptides to create more complex chelating structures. nih.gov

Subsequent evaluation of the resulting deferriferrichrysin peptides for metal ion chelation revealed the formation of stable complexes with specific metal ions. nih.gov This approach highlights the utility of ornithine derivatives in designing targeted metallopeptides.

| Ornithine-Based Ligand | Metal Ion | Resulting Complex | Reference |

|---|---|---|---|

| Deferriferrichrysin | Zirconium(IV) | Zirconium(IV)-deferriferrichrysin complex | nih.gov |

| Deferriferrichrysin | Titanium(IV) | Titanium(IV)-deferriferrichrysin complex | nih.gov |

Development of D-Ornithine-Derived Enzyme Inhibitors for Biochemical Probes

Ornithine analogues are instrumental in the development of enzyme inhibitors that serve as powerful biochemical probes to study enzyme mechanisms and biological pathways. A primary target for such inhibitors is Ornithine Decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis. nih.gov

The synthesis of structural analogues of ornithine has been achieved through various chemical reactions, including the alkylation of carbanions derived from precursors like ethyl acetamidocyanoacetate and methyl isocyanoacetate. nih.gov These synthetic efforts have yielded potent reversible inhibitors, such as (+)-alpha-Methylornithine. nih.gov

A particularly significant inhibitor derived from ornithine is α-difluoromethylornithine (DFMO). nih.gov Research has shown that both the L- and D-enantiomers of DFMO act as irreversible inhibitors of human ODC. nih.gov While the enzyme is highly stereospecific for its natural substrate (L-ornithine), both D-DFMO and L-DFMO effectively suppress ODC activity in a time- and concentration-dependent manner. nih.gov

Studies comparing the enantiomers revealed that while the L-form has a higher probability of forming the initial enzyme-inhibitor complex, the rate of the subsequent irreversible inactivation is similar for both D- and L-DFMO. nih.gov Specifically, D-DFMO was found to be a more potent inhibitor of ODC-catalyzed L-ornithine decarboxylation (IC50 ≈ 7.5 µM) when compared to D-ornithine itself (IC50 ≈ 1.5 mM). nih.gov This demonstrates that D-ornithine-based structures can be potent enzyme inhibitors.

| Inhibitor | Inhibitor Dissociation Constant (K(D)) (µM) | Inhibitor Inactivation Constant (K(inact)) (min⁻¹) |

|---|---|---|

| D-DFMO | 28.3 ± 3.4 | 0.25 ± 0.03 |

| L-DFMO | 1.3 ± 0.3 | 0.15 ± 0.03 |

| D/L-DFMO (Racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |

Data sourced from nih.gov.

Analytical and Bioanalytical Methodologies for D Ornithine Monohydrate

Chromatographic Techniques for Enantiomeric Resolution and Quantification

Distinguishing between D- and L-ornithine is fundamental to studying the specific roles of D-ornithine. Chromatographic methods are indispensable for this enantiomeric resolution and for subsequent quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

For sensitive and specific detection and quantification of D-ornithine in complex biological matrices such as plasma or tissue extracts, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation mode for polar compounds like ornithine, which are often poorly retained on traditional reversed-phase columns. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer.

For quantification, tandem mass spectrometry is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of D-ornithine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent selectivity, minimizing interference from other compounds in the matrix. The use of a stable isotope-labeled internal standard, such as D6-ornithine, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Table 2: Representative LC-MS/MS Parameters for Ornithine Quantification

| Parameter | Description |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction. |

| Internal Standard | Stable isotope-labeled ornithine (e.g., ¹³C₅,¹⁵N₂-ornithine or D6-ornithine-lactam). |

| Application | Quantification in human plasma, serum, and tissue homogenates. |

Mass Spectrometry-Based Metabolomics for D-Ornithine Pathway Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to profile the D-ornithine metabolic pathway. Mass spectrometry, coupled with a separation technique like LC or Gas Chromatography (GC), is a cornerstone of metabolomics research.

These platforms enable the simultaneous measurement of numerous metabolites, allowing for a comprehensive snapshot of the metabolic state. In the context of D-ornithine, metabolomic studies can identify and quantify key metabolites in its pathway, such as D-arginine, 5-amino-2-oxopentanoic acid, and other related compounds. By comparing the metabolomic profiles of samples under different conditions (e.g., before and after treatment with D-ornithine), researchers can elucidate the metabolic impact and trace the biotransformation of the compound.

Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), are then used to map the identified metabolites onto known biochemical pathways, confirming the involvement of pathways like "D-Arginine and D-ornithine metabolism". This approach has been used to reveal the dysregulation of this pathway in various conditions.

Spectroscopic Assays for Enzyme Activity and Interaction Studies

Spectroscopic techniques are vital for studying the enzymes that metabolize D-ornithine, such as D-amino acid oxidase (DAO), and related L-ornithine enzymes like ornithine decarboxylase (ODC) and ornithine aminotransferase (OAT). These assays can measure enzyme activity, determine kinetic parameters, and study enzyme-inhibitor interactions.

Spectrophotometric (Absorbance) Assays: Many enzyme assays are based on monitoring the change in absorbance of a substrate, product, or indicator compound. For instance, D-amino acid oxidase activity can be measured by coupling the production of hydrogen peroxide (a product of the reaction) to a horseradish peroxidase-catalyzed reaction that generates a colored product, which can be monitored at a specific wavelength (e.g., 505 nm). Another approach detects the α-keto acid product after derivatization with 2,4-dinitrophenylhydrazine.

Fluorescence Assays: Fluorescence-based assays offer higher sensitivity than absorbance assays. For OAT, a coupled assay can be used where the product, L-glutamate, is oxidized by L-glutamate oxidase to produce hydrogen peroxide. The hydrogen peroxide then reacts with a probe like Amplex® Red in the presence of horseradish peroxidase to produce the highly fluorescent compound resorufin (B1680543) (Ex/Em = ~535/587 nm). Similarly, a continuous fluorescence assay for ODC activity has been developed using a synthetic receptor (cucurbituril) and a fluorescent dye, where the product putrescine displaces the dye, causing a change in fluorescence.

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. This technique is particularly well-suited for monitoring reactions where there is a change in chirality. The enzymatic decarboxylation of L-ornithine by ODC results in the formation of putrescine, an achiral molecule. This conversion leads to a decrease in the CD signal at 201 nm, which is directly proportional to the concentration of L-ornithine consumed. This provides a continuous, label-free method to monitor the enzyme's activity.

Table 3: Overview of Spectroscopic Assays for Ornithine-Related Enzymes

| Assay Type | Enzyme | Principle | Wavelength (nm) |

|---|---|---|---|

| Spectrophotometry | D-Amino Acid Oxidase (DAO) | Coupled assay detecting H₂O₂ product via peroxidase and a chromogen. | ~505 |

| Fluorescence | Ornithine Aminotransferase (OAT) | Coupled assay detecting glutamate (B1630785) product via L-glutamate oxidase and Amplex® Red. | Ex: ~535 / Em: ~587 |

| Fluorescence | Ornithine Decarboxylase (ODC) | Dye displacement from a synthetic receptor by the product putrescine. | Varies with dye |

| Circular Dichroism | Ornithine Decarboxylase (ODC) | Loss of chirality as L-ornithine is converted to achiral putrescine. | 201 |

Applications of D Ornithine Monohydrate in Fundamental Research

D-Ornithine as a Research Tool in Cell Biology and Biochemistry

In the fields of cell biology and biochemistry, D-ornithine monohydrate is primarily used as a stereospecific probe. Its utility lies in its ability to act as a control or comparative molecule to dissect the specific contributions of L-ornithine in various cellular pathways.

Many signaling pathways are initiated by the specific binding of a ligand to a receptor, a process that is often highly stereospecific. D-ornithine is instrumental in studies aimed at confirming whether a biological response is unique to L-ornithine.

Research has demonstrated that L-ornithine can act as a ligand for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). nih.govnih.gov Activation of the CaSR by L-ornithine triggers downstream signaling cascades, including the generation of intracellular calcium ([Ca²⁺]i) signals. nih.gov The CaSR is known to be stereospecific, preferentially activated by L-amino acids over their D-counterparts. frontiersin.org

In this context, D-ornithine serves as a critical negative control in research settings. Scientists can compare the cellular response to L-ornithine with the response to D-ornithine. The absence of a Ca²⁺ signaling response upon application of D-ornithine, in contrast to a robust response with L-ornithine, provides strong evidence that the signaling is a direct and stereospecific consequence of the L-isomer's interaction with the CaSR. This comparative approach allows researchers to isolate and confirm the specific molecular recognition events that underpin the signaling pathway, ruling out non-specific effects.

The transport of amino acids across cellular and organellar membranes is mediated by a diverse family of transporter proteins, many of which exhibit substrate specificity, including stereoselectivity. D-ornithine is a key research tool for identifying and characterizing the stereospecific nature of these transporters.

A prominent example is the study of the human mitochondrial ornithine carriers, ORC1 and ORC2. These transporters are responsible for moving ornithine across the inner mitochondrial membrane, a crucial step in the urea (B33335) cycle and amino acid metabolism. researchgate.net Research using reconstituted liposomes has revealed a distinct difference in their stereospecificity:

ORC1 is specific to the L-forms of ornithine, lysine (B10760008), and arginine. nih.gov

ORC2 has a broader specificity and is capable of transporting the D-isomers of ornithine, lysine, and arginine in addition to the L-isomers. nih.govnih.govresearchgate.net

This differential substrate recognition makes D-ornithine an ideal tool to distinguish between the activities of these two closely related isoforms. nih.gov In experiments, researchers can use D-ornithine to selectively probe ORC2 activity, as it will not be transported by ORC1. This allows for the precise characterization of each transporter's contribution to mitochondrial metabolism. nih.gov

| Transporter | Recognized Substrates | Role of D-Ornithine in Research |

|---|---|---|

| ORC1 (SLC25A15) | L-ornithine, L-lysine, L-arginine, L-citrulline | Used as a negative control; not transported |

| ORC2 (SLC25A2) | L- and D-ornithine , L- and D-lysine , L- and D-arginine , L-histidine | Used as a specific substrate to measure ORC2 activity |

Utilization in Bioremediation and Industrial Biotechnology Research

The unique properties of D-ornithine and its derivatives are being explored in biotechnology for various applications, from environmental cleanup to the synthesis of novel compounds.

In the area of bioremediation, research has focused on biosurfactants, which are surface-active molecules produced by microorganisms. Certain bacteria produce ornithine lipids, a class of biosurfactants where a fatty acid is linked to an ornithine molecule. nih.govoup.com These compounds show promise for applications in breaking down pollutants. While the natural biosynthetic pathways typically utilize L-ornithine, oup.com the study of these pathways opens avenues for engineered microorganisms that could potentially incorporate D-ornithine to create novel biosurfactants with unique properties.

In industrial biotechnology, D-ornithine is a target product and a tool for chiral synthesis. A key challenge in chemical synthesis is producing optically pure compounds. Research has led to the development of methods that use enzymes or whole microorganisms to resolve racemic (DL) mixtures. For instance, a patented method describes using microorganisms that contain lysine decarboxylase or ornithine decarboxylase. google.com These enzymes selectively act on the L-ornithine in a DL-ornithine mixture, converting it to putrescine. The D-ornithine remains untouched, allowing for its separation and purification. This biotransformation process is a cost-effective and environmentally friendly way to produce optically pure D-ornithine, which can then be used as a building block in the synthesis of specialized peptides or new, pollution-free amino acid-based pesticides. google.com

Exploration in Supramolecular Chemistry and Advanced Materials Science

Supramolecular chemistry focuses on how molecules assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-stacking. D-ornithine and its derivatives are valuable building blocks in this field for creating novel materials with specific architectures and functions.

The design of effective ligands and materials relies on a deep understanding of these non-covalent interactions. nih.gov Researchers synthesize derivatives of ornithine, including D-ornithine, and study their crystal structures to understand how they self-assemble. nih.gov Techniques like Hirshfeld surface analysis are employed to visualize and quantify the intermolecular interactions that stabilize the crystal packing. nih.govresearchgate.net

Studies on ornithine derivatives have shown that crystal packing is often stabilized by a network of H···O, O···H, and C···H interactions. nih.govnih.gov By incorporating aromatic systems into the D-ornithine core, researchers can introduce π-π and C-H···π stacking interactions, which are vital in many biological processes and can be used to direct the assembly of molecules into specific topologies. nih.gov A study on D,L-α-Difluoromethylornithine, an ornithine analogue, provided deep insight into its supramolecular self-assembly and how its dipolar nature influences crystal formation. frontiersin.org This fundamental research into how D-ornithine-based molecules interact and organize is a crucial step toward the rational design of advanced materials, such as novel drug delivery systems or functional cosmeceuticals. nih.gov

Q & A

Q. What statistical approaches are critical for optimizing this compound synthesis yields?

- Methodology : Use a Box-Behnken or Central Composite Design (CCD) to evaluate factors like reaction time, catalyst loading, and solvent polarity. Analyze response surfaces to identify optimal conditions. Report confidence intervals and p-values to validate model significance .

Q. How should researchers handle discrepancies between theoretical and observed spectral data for this compound?

- Methodology : Cross-validate HRMS/NMR results with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Investigate solvent effects or tautomeric forms that may alter spectral profiles. Document all anomalies in supplementary information with raw data files .

Data Reporting and Reproducibility

Q. How can researchers ensure cross-study reproducibility of this compound bioassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.